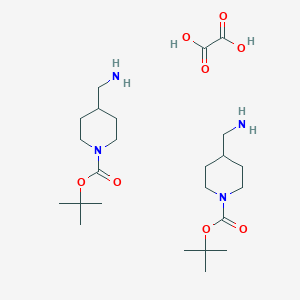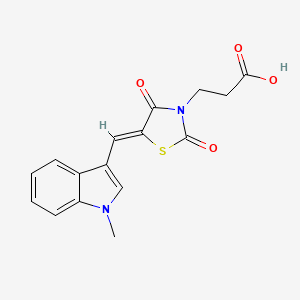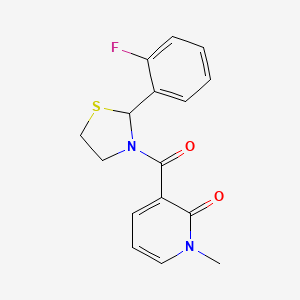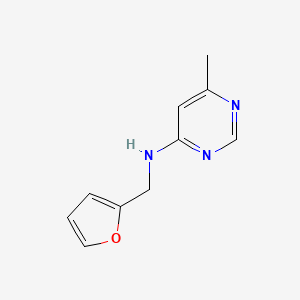
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland, Australia, and has shown promising results in preclinical studies as a potential cancer treatment.
作用機序
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter. This leads to the disruption of the formation of the transcription initiation complex and the suppression of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in preclinical studies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death. This compound has also been shown to have a low toxicity profile in animal models.
実験室実験の利点と制限
One of the advantages of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its selectivity for cancer cells. This allows for targeted cancer treatment with minimal damage to healthy cells. This compound has also been shown to have a low toxicity profile in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. One potential direction is the combination of this compound with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effect. Another direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical trials.
合成法
The synthesis of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 3-(2,4-dimethylphenyl)propanoic acid to form this compound. The final product is obtained after purification by chromatography.
科学的研究の応用
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to the suppression of ribosome biogenesis and ultimately cell death. This compound has been tested in various cancer cell lines and animal models, with promising results.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-3-4-15(14(2)11-13)5-6-16(20)19-17(12-18)7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMUBHYMHBGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2(CCOCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)


![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
![2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2976368.png)
